Pyridoxal triphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

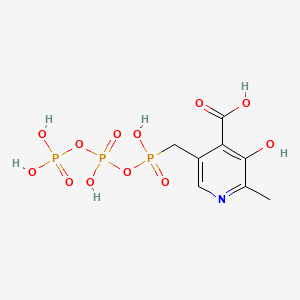

Pyridoxal triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C8H12NO12P3 and its molecular weight is 407.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Enzymatic Role

Pyridoxal triphosphate as a Coenzyme

This compound is crucial for the catalytic activity of numerous enzymes involved in amino acid metabolism. It participates in reactions such as:

- Decarboxylation : Removal of carboxyl groups from amino acids.

- Transamination : Transfer of amino groups between amino acids and keto acids.

- Racemization : Conversion of one enantiomer into another.

A study highlighted that enzymes utilizing this compound exhibit significantly higher activity compared to those using pyridoxal alone, emphasizing the importance of the phosphate group in enzyme-substrate interactions .

Medical Applications

Role in Disease Management

This compound has been investigated for its potential therapeutic roles in various health conditions:

- Colorectal Cancer : Research indicates that higher serum levels of this compound are associated with improved survival rates among colorectal cancer patients. A cohort study involving 1286 patients revealed that elevated levels correlated with better overall and cancer-specific survival outcomes .

- Hypertension : Recent findings suggest that this compound could serve as a cost-effective treatment for hypertension by modulating angiotensin II activity, thereby influencing blood pressure regulation .

Nutritional Significance

Vitamin B6 Metabolism

This compound is essential for maintaining adequate vitamin B6 levels in the body. Its role in amino acid metabolism makes it vital for protein synthesis, neurotransmitter production, and overall metabolic health. A study measuring plasma levels of various B6 vitamers found significant correlations between this compound levels and metabolic health indicators among different populations .

Research and Drug Development

Targeting this compound-Dependent Enzymes

The therapeutic potential of this compound extends to drug design, particularly targeting PLP-dependent enzymes:

- Enzyme Inhibition : Many drugs aim to inhibit PLP-dependent enzymes to treat diseases like cancer and neurodegenerative disorders. For instance, ongoing research focuses on developing inhibitors that selectively target these enzymes to minimize side effects while maximizing therapeutic efficacy .

Table 1: Enzymatic Reactions Involving this compound

| Reaction Type | Example Enzyme | Function |

|---|---|---|

| Decarboxylation | Aromatic L-amino acid decarboxylase | Converts L-amino acids to corresponding amines |

| Transamination | Aspartate transaminase | Transfers amino groups between aspartate and α-ketoglutarate |

| Racemization | L-alanine racemase | Converts L-alanine to D-alanine |

Table 2: Clinical Studies on this compound

特性

CAS番号 |

71510-36-6 |

|---|---|

分子式 |

C8H12NO12P3 |

分子量 |

407.1 g/mol |

IUPAC名 |

3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]methyl]-2-methylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C8H12NO12P3/c1-4-7(10)6(8(11)12)5(2-9-4)3-22(13,14)20-24(18,19)21-23(15,16)17/h2,10H,3H2,1H3,(H,11,12)(H,13,14)(H,18,19)(H2,15,16,17) |

InChIキー |

WFYHDHNXBXNRNK-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)C(=O)O)CP(=O)(O)OP(=O)(O)OP(=O)(O)O |

正規SMILES |

CC1=NC=C(C(=C1O)C(=O)O)CP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Key on ui other cas no. |

71510-36-6 |

同義語 |

pyridoxal triphosphate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。